Tofacitinib citrate impurity 70

描述

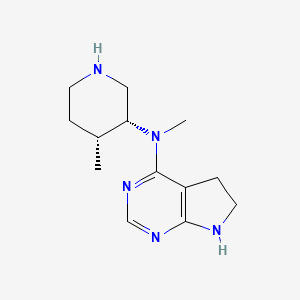

Tofacitinib citrate impurity 70 is a chemical compound related to tofacitinib citrate, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. This impurity is monitored during the production of tofacitinib citrate to ensure the purity and efficacy of the final pharmaceutical product .

准备方法

The preparation of tofacitinib citrate impurity 70 involves several synthetic routes and reaction conditions. One method starts with 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile as the starting material. This compound undergoes oxidation under specific conditions to form the impurity . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .

化学反应分析

Tofacitinib citrate impurity 70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the starting material can lead to the formation of N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine oxide .

科学研究应用

Chemical Properties and Mechanism of Action

Tofacitinib citrate impurity 70 has the molecular formula . As an impurity, it is crucial for monitoring the purity of tofacitinib citrate formulations. The compound functions as a partial and reversible inhibitor of Janus kinases, which are intracellular enzymes that play a pivotal role in cytokine signaling pathways involved in immune response modulation. Specifically, it affects the JAK-STAT signaling pathway, influencing hematopoiesis and immune cell function.

Scientific Research Applications

This compound has several notable applications in scientific research:

- Quality Control : It serves as a reference standard for ensuring the purity and consistency of tofacitinib citrate formulations. Its presence is monitored to guarantee that impurities do not compromise the safety and efficacy of the final pharmaceutical product.

- Stability Studies : The compound is utilized in stability-indicating studies to evaluate degradation pathways of tofacitinib citrate. Understanding these pathways is essential for predicting the shelf life and safe usage of pharmaceutical products .

- Analytical Method Development : A reverse-phase liquid chromatography (RP-LC) method has been developed for quantifying this compound alongside other related impurities. This method allows for precise detection and quantification, ensuring that impurity levels remain within acceptable limits .

Stability-Indicating HPLC Method

A study conducted on a stability-indicating HPLC method demonstrated its effectiveness in quantifying this compound and related impurities. The method was validated according to International Conference on Harmonisation (ICH) guidelines, confirming its specificity and accuracy. The results indicated that the developed method could effectively separate degradation products from the active ingredient, ensuring reliable analysis during stability testing .

Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. Understanding these interactions helps predict pharmacokinetics and potential drug-drug interactions, which is vital for patient safety in clinical settings.

作用机制

The mechanism of action of tofacitinib citrate impurity 70 is closely related to that of tofacitinib citrate. Tofacitinib citrate inhibits janus kinases, which are involved in the signaling pathways that regulate immune cell function and hematopoiesis. By inhibiting these kinases, tofacitinib citrate reduces the production of inflammatory cytokines, leading to its immunosuppressive and anti-inflammatory effects .

相似化合物的比较

Tofacitinib citrate impurity 70 can be compared with other impurities and related compounds such as the enantiomers of tofacitinib citrate. These compounds share similar chemical structures but differ in their specific configurations and properties. The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed .

Similar compounds include:

- Enantiomers of tofacitinib citrate

- Other janus kinase inhibitors with similar structures

生物活性

Tofacitinib citrate impurity 70 (TCI 70) is a notable impurity of tofacitinib citrate, a Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the biological activity of TCI 70 is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing tofacitinib citrate. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies associated with TCI 70.

Chemical Structure and Properties

This compound has the molecular formula C13H21N5. As an impurity, it plays a significant role in quality control for pharmaceutical products containing tofacitinib citrate, ensuring that the final product meets safety and efficacy standards.

Target Enzymes:

TCI 70 primarily targets Janus kinases (JAKs), which are intracellular enzymes involved in various signaling pathways that regulate immune responses and hematopoiesis. Specifically, it acts as a partial and reversible inhibitor of JAK1 and JAK3, with minimal effects on JAK2 .

Biochemical Pathways:

The compound influences the JAK-STAT signaling pathway, which is critical for the transcriptional regulation of genes involved in immune cell function. By inhibiting this pathway, TCI 70 modulates the body's response to cytokine signals, effectively reducing inflammation and altering immune cell activity.

Pharmacokinetics

Pharmacokinetic studies indicate that TCI 70 is rapidly absorbed, achieving peak plasma concentrations within 0.5 to 1 hour post-administration. The compound has a mean half-life of approximately 2 to 3 hours, with about 70% of its clearance occurring through hepatic metabolism predominantly via cytochrome P450 3A4 (CYP3A4) .

Biological Effects

Research indicates that TCI 70 can significantly affect immune cell populations. Notably, it has been observed to reduce circulating levels of natural killer (NK) cells (CD16/56+), with these effects being reversible within two to six weeks after cessation of treatment. This modulation of immune cell populations is crucial in understanding the potential therapeutic and adverse effects associated with its use.

Interaction Studies

Studies have shown that TCI 70 interacts with various biomolecules and cellular processes. Notably, it demonstrates significant interaction with cytochrome P450 enzymes, particularly CYP3A4. This interaction is vital for predicting pharmacokinetics and potential drug-drug interactions.

Stability and Quantification

A validated reverse-phase liquid chromatography (RP-LC) method has been developed for quantifying TCI 70 alongside other impurities in tofacitinib formulations. This method ensures that the levels of impurities remain within acceptable limits, thus maintaining the integrity of the pharmaceutical product .

Clinical Implications

In clinical settings, tofacitinib (and by extension its impurities like TCI 70) has been associated with various outcomes in patients with rheumatoid arthritis. A long-term study indicated significant reductions in disease activity indices among patients treated with tofacitinib over nine years, highlighting its effectiveness despite potential adverse events such as herpes zoster and pulmonary embolism .

Comparative Analysis

| Compound | Target | IC50 (nM) | Effects |

|---|---|---|---|

| Tofacitinib Citrate | JAK1 | 3.2 | Inhibits IL-2 driven proliferation |

| Tofacitinib Citrate | JAK3 | 1.6 | Reduces Th1 and Th17 cytokine production |

| This compound | JAK1/JAK3 | N/A | Modulates NK cell levels |

属性

IUPAC Name |

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKLGBHPZPMJQ-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。